molecular formula C7H7N5O B13102914 2-Amino-5-(1H-imidazol-4-yl)pyrimidin-4(1H)-one

2-Amino-5-(1H-imidazol-4-yl)pyrimidin-4(1H)-one

Cat. No.: B13102914
M. Wt: 177.16 g/mol
InChI Key: QMPIYECGMXCGBC-UHFFFAOYSA-N
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Description

2-Amino-5-(1H-imidazol-4-yl)pyrimidin-4(1H)-one is a heterocyclic compound that features both an imidazole and a pyrimidine ring. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-(1H-imidazol-4-yl)pyrimidin-4(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzimidazole with malononitrile in the presence of a base such as sodium ethoxide. The reaction is carried out in ethanol under reflux conditions, leading to the formation of the desired pyrimidine derivative .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-(1H-imidazol-4-yl)pyrimidin-4(1H)-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid at room temperature.

    Reduction: Sodium borohydride in methanol under reflux.

    Substitution: Alkyl halides in the presence of a base like potassium carbonate in acetonitrile.

Major Products Formed

    Oxidation: Formation of corresponding oxo derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

2-Amino-5-(1H-imidazol-4-yl)pyrimidin-4(1H)-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-5-(1H-imidazol-4-yl)pyrimidin-4(1H)-one involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases by binding to their active sites, thereby blocking the phosphorylation of target proteins. This can lead to downstream effects on cellular signaling pathways, ultimately affecting cell function and behavior .

Comparison with Similar Compounds

Similar Compounds

    2-Aminobenzimidazole: A precursor in the synthesis of 2-Amino-5-(1H-imidazol-4-yl)pyrimidin-4(1H)-one.

    2-Amino-4(3H)-pyrimidinone: Another pyrimidine derivative with similar structural features.

    5-Amino-1H-imidazole-4-carboxamide: Contains an imidazole ring and exhibits similar biological activities.

Uniqueness

This compound is unique due to its dual-ring structure, which allows it to interact with a broader range of molecular targets compared to simpler compounds. This structural complexity contributes to its diverse biological activities and potential therapeutic applications .

Properties

Molecular Formula

C7H7N5O

Molecular Weight

177.16 g/mol

IUPAC Name

2-amino-5-(1H-imidazol-5-yl)-1H-pyrimidin-6-one

InChI

InChI=1S/C7H7N5O/c8-7-10-1-4(6(13)12-7)5-2-9-3-11-5/h1-3H,(H,9,11)(H3,8,10,12,13)

InChI Key

QMPIYECGMXCGBC-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=O)NC(=N1)N)C2=CN=CN2

Origin of Product

United States

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